molecular formula C6H4F2O B125437 2,6-Difluorophenol CAS No. 28177-48-2

2,6-Difluorophenol

Cat. No. B125437
CAS RN: 28177-48-2
M. Wt: 130.09 g/mol
InChI Key: CKKOVFGIBXCEIJ-UHFFFAOYSA-N
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Description

2,6-Difluorophenol is a chemical compound with the molecular formula C6H4F2O . It is a colorless crystalline solid with a low melting point . It is used as a pharmaceutical intermediate and undergoes oxidative polymerization in the presence of the Fe-N,N’-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) .


Molecular Structure Analysis

The molecular structure of 2,6-Difluorophenol consists of a phenol group with two fluorine atoms attached at the 2nd and 6th positions . The two C–F bond lengths vary slightly with values of 1.3514 (17) Å and 1.3634 (16) Å .


Chemical Reactions Analysis

As mentioned earlier, 2,6-Difluorophenol undergoes oxidative polymerization in the presence of the Fe-N,N’-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) .


Physical And Chemical Properties Analysis

2,6-Difluorophenol has a density of 1.4±0.1 g/cm3, a boiling point of 157.6±0.0 °C at 760 mmHg, and a flash point of 58.9±0.0 °C . It is soluble in ethanol . The compound has a molar refractivity of 28.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 96.3±3.0 cm3 .

Scientific Research Applications

Vibrational Spectra Analysis

2,6-Difluorophenol has been studied for its vibrational spectra in both gas-phase and solution, using scaled quantum mechanical methods. The research by Macsári, Izvekov, and Kovács (1997) focused on the interpretation of these spectra, indicating the substance's relevance in understanding fluorine-containing weak hydrogen-bonded systems (Macsári, Izvekov, & Kovács, 1997).

Polymerization Potential

A study by Ikeda et al. (2000) demonstrated the use of 2,6-Difluorophenol in oxidative polymerization, resulting in the creation of crystalline poly(2,6-difluoro-1,4-phenylene oxide). This indicates its utility in the field of polymer chemistry (Ikeda, Tanaka, Uyama, & Kobayashi, 2000).

Molecular Structure Insights

Vajda and Hargittai (1993) explored the molecular structure of 2,6-Difluorophenol through electron diffraction in the gas phase. Their findings provide insights into the potential formation of weak intramolecular hydrogen bonds in such molecules (Vajda & Hargittai, 1993).

Bioisostere Potential

Research by Qiu et al. (1999) investigated 2,6-Difluorophenol as a bioisostere of a carboxylic acid, exploring its potential in increasing the lipophilicity of drug candidates. This study highlights its possible applications in medicinal chemistry (Qiu, Stevenson, O'Beirne, & Silverman, 1999).

Chemical Sensing Application

Wang et al. (2006) developed a chemical sensor for 2,6-dinitrophenol based on fluorescence quenching, using a novel functional polymer. This underscores the potential of 2,6-Difluorophenol derivatives in the development of chemical sensors (Wang, Zeng, Zhao, & Lin, 2006).

Safety And Hazards

2,6-Difluorophenol is considered hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKOVFGIBXCEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182456
Record name 2,6-Difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorophenol

CAS RN

28177-48-2
Record name 2,6-Difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28177-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorophenol
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Record name 2,6-Difluorophenol
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Record name 2,6-difluorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
599
Citations
E Vajda, I Hargittai - The Journal of Physical Chemistry, 1993 - ACS Publications
The molecular structure of 2-fluorophenol and 2, 6-difluorophenol have been determined by electron diffraction in the gas phase. The molecular geometries indicate possible formation …
Number of citations: 37 pubs.acs.org
R Ikeda, H Tanaka, H Uyama, S Kobayashi - Macromolecules, 2000 - ACS Publications
Oxidative polymerization of 2,6-difluorophenol was performed using the Fe−salen complex and hydrogen peroxide as catalyst and oxidizing agent, respectively. The resulting polymer …
Number of citations: 46 pubs.acs.org
A Kovács, I Macsári, I Hargittai - The Journal of Physical Chemistry …, 1999 - ACS Publications
Intramolecular F···H hydrogen bonding in 2-fluorophenol, 2,6-difluorophenol, and 2,3,5,6-tetrafluorohydroquinone has been studied by ab initio molecular orbital calculations. Geometry …
Number of citations: 58 pubs.acs.org
I Macsári, V Izvekov, A Kovács - Chemical physics letters, 1997 - Elsevier
The vibrational spectra of 2,6-difluorophenol were recorded in the gas-phase (FT-IR) and in CCl 4 solution (FT-IR, FT-Raman). The interpretation of the spectra was based on a scaled …
Number of citations: 17 www.sciencedirect.com
K Oyaizu, Y Kumaki, K Saito, E Tsuchida - Macromolecules, 2000 - ACS Publications
The polymerization of fluorinated phenols by the nucleophilic addition-elimination reaction via Meisenheimer complexes is a potential route to provide poly-(aryl ether) s, when a strong …
Number of citations: 47 pubs.acs.org
MK Jahn, DA Dewald, D Wachsmuth… - Journal of Molecular …, 2012 - Elsevier
The rotational supersonic-jet Fourier transform microwave (FT-MW) spectra of the aromatic 2,6-difluorophenol (DFP) have been recorded and analyzed in the frequency range of 8–…
Number of citations: 38 www.sciencedirect.com
J Qiu, SH Stevenson, MJ O'Beirn… - Journal of medicinal …, 1999 - ACS Publications
3-(Aminomethyl)-2,6-difluorophenol (6) and 4-(aminomethyl)-2,6-difluorophenol (7) were synthesized in eight and four steps, respectively, starting from 2,6-difluorophenol, to test the …
Number of citations: 57 pubs.acs.org
K Okamoto, K Nogi, H Yorimitsu - Organic Letters, 2020 - ACS Publications
Regioselective difunctionalization of 2,6-difluorophenols with aryl sulfoxides and nucleophiles has been accomplished. The reaction is composed of (1) Pummerer-based [3,3] …
Number of citations: 7 pubs.acs.org
R Ikeda, N Maruichi, H Tonami, H Tanaka, H Uyama… - 2000 - Taylor & Francis
Peroxidase-catalyzed oxidative polymerization of fluorine-containing phenols has been performed in a mixture of a water-miscible organic solvent and buffer at room temperature under …
Number of citations: 21 www.tandfonline.com
AJ Abkowicz-Bienko, DC Bienko, Z Latajka - Journal of Molecular Structure, 2000 - Elsevier
The molecular structures as well as vibrational frequencies for two conformers of 2-fluoro-4,6-dinitrophenol are calculated with density functional theory using the BLYP functional and …
Number of citations: 48 www.sciencedirect.com

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